(5E)-1-[4-[(2-chlorophenyl)methoxy]phenyl]-5-(naphthalen-1-ylmethylidene)-1,3-diazinane-2,4,6-trione
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Overview
Description
The compound (5E)-1-[4-[(2-chlorophenyl)methoxy]phenyl]-5-(naphthalen-1-ylmethylidene)-1,3-diazinane-2,4,6-trione is a complex organic molecule characterized by its unique structure, which includes a naphthalene ring, a chlorophenyl group, and a diazinane trione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-[4-[(2-chlorophenyl)methoxy]phenyl]-5-(naphthalen-1-ylmethylidene)-1,3-diazinane-2,4,6-trione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the diazinane trione core: This can be achieved through the cyclization of appropriate diketones with urea under acidic conditions.
Introduction of the naphthalen-1-ylmethylidene group: This step involves the condensation of naphthaldehyde with the diazinane trione core in the presence of a base such as sodium hydroxide.
Attachment of the 2-chlorophenylmethoxy group: This is typically done through a nucleophilic substitution reaction where the diazinane trione core is reacted with 2-chlorophenylmethanol in the presence of a strong base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(5E)-1-[4-[(2-chlorophenyl)methoxy]phenyl]-5-(naphthalen-1-ylmethylidene)-1,3-diazinane-2,4,6-trione: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bonds.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Potassium carbonate as a base in an aprotic solvent like dimethylformamide (DMF).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Hydrogenated derivatives.
Substitution: New derivatives with substituted groups replacing the chlorine atom.
Scientific Research Applications
(5E)-1-[4-[(2-chlorophenyl)methoxy]phenyl]-5-(naphthalen-1-ylmethylidene)-1,3-diazinane-2,4,6-trione: has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and unique electronic characteristics.
Mechanism of Action
The mechanism of action of (5E)-1-[4-[(2-chlorophenyl)methoxy]phenyl]-5-(naphthalen-1-ylmethylidene)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological pathways.
Interacting with receptors: Modulating receptor activity to influence cellular signaling pathways.
Affecting gene expression: Altering the expression of genes involved in disease processes.
Comparison with Similar Compounds
(5E)-1-[4-[(2-chlorophenyl)methoxy]phenyl]-5-(naphthalen-1-ylmethylidene)-1,3-diazinane-2,4,6-trione: can be compared with similar compounds such as:
Cetylpyridinium chloride: Known for its antimicrobial properties.
Domiphen bromide: Used as a disinfectant and antiseptic.
(3-Chloropropyl)trimethoxysilane: Utilized in surface modification and material science.
The uniqueness of This compound lies in its specific structural features that confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(5E)-1-[4-[(2-chlorophenyl)methoxy]phenyl]-5-(naphthalen-1-ylmethylidene)-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H19ClN2O4/c29-25-11-4-2-7-20(25)17-35-22-14-12-21(13-15-22)31-27(33)24(26(32)30-28(31)34)16-19-9-5-8-18-6-1-3-10-23(18)19/h1-16H,17H2,(H,30,32,34)/b24-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXNJOPYMAMGRCC-LFVJCYFKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=C3C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)OCC5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=C/3\C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)OCC5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H19ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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